Nalmafene 3-O-diglucuronide
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Overview
Description
Nalmafene 3-O-diglucuronide is a metabolite of nalmefene, an opioid receptor antagonist used primarily in the treatment of alcohol dependence and opioid overdose . This compound is formed through the glucuronidation process, where nalmefene is conjugated with glucuronic acid, resulting in a more water-soluble form that can be excreted from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Nalmafene 3-O-diglucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties can be cleaved off by β-glucuronidase enzymes . This reaction results in the formation of nalmefene and free glucuronic acid .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which can be found in various biological systems . The reaction conditions include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 5.0 to 7.0 .
Major Products: The major products formed from the hydrolysis of this compound are nalmefene and glucuronic acid .
Scientific Research Applications
Nalmafene 3-O-diglucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and excretion of nalmefene in various biological systems . Additionally, it serves as a model compound to investigate the enzymatic processes involved in glucuronidation and the role of UDP-glucuronosyltransferase enzymes .
In the field of medicine, this compound is studied for its potential therapeutic applications in the treatment of alcohol dependence and opioid overdose . Its formation and excretion can provide insights into the pharmacokinetics and pharmacodynamics of nalmefene, aiding in the development of more effective treatment strategies .
Mechanism of Action
Nalmafene 3-O-diglucuronide itself does not exert significant pharmacological effects. Instead, it is a metabolite formed from nalmefene, which acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor . The formation of this compound facilitates the excretion of nalmefene from the body, thereby reducing its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds:
- Nalmefene 3-O-glucuronide
- Nornalmefene 3-O-glucuronide
- Nornalmefene 3-sulfate
- Nalmefene 3-O-sulfate
Uniqueness: Nalmafene 3-O-diglucuronide is unique in its structure, as it contains two glucuronic acid moieties linked to nalmefene . This distinguishes it from other similar compounds, such as nalmefene 3-O-glucuronide, which contains only one glucuronic acid moiety . The presence of two glucuronic acid moieties enhances the water solubility of this compound, facilitating its excretion from the body .
Properties
CAS No. |
119465-20-2 |
---|---|
Molecular Formula |
C33H41NO15 |
Molecular Weight |
691.683 |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1 |
InChI Key |
SIQVTALXLWFRFE-IAHSGINDSA-N |
SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O |
Synonyms |
nalmafene 3-O-diglucuronide |
Origin of Product |
United States |
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